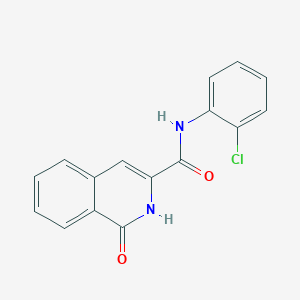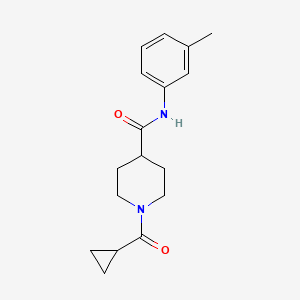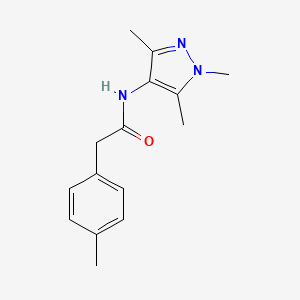
N-(2-adamantyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-adamantyl)pyrazine-2-carboxamide, also known as AP-5, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes in the brain. AP-5 has been used in a wide range of studies to investigate the mechanisms of NMDA receptor function and its role in various physiological and pathological conditions.
作用機序
N-(2-adamantyl)pyrazine-2-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine-binding site and preventing the activation of the receptor by glutamate. This blockade of NMDA receptor activity can reduce the influx of calcium ions into the cell, which can help to prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-(2-adamantyl)pyrazine-2-carboxamide has been shown to have a number of biochemical and physiological effects in various systems. In the brain, N-(2-adamantyl)pyrazine-2-carboxamide can reduce the release of glutamate and other excitatory neurotransmitters, which can help to prevent neuronal damage and cell death. N-(2-adamantyl)pyrazine-2-carboxamide has also been shown to have anti-inflammatory effects in the brain, which may be beneficial in the treatment of neurodegenerative diseases. In addition, N-(2-adamantyl)pyrazine-2-carboxamide has been shown to have analgesic effects in animal models, suggesting its potential use in pain management.
実験室実験の利点と制限
One of the main advantages of using N-(2-adamantyl)pyrazine-2-carboxamide in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively block NMDA receptor activity and investigate its role in various physiological and pathological conditions. However, one limitation of using N-(2-adamantyl)pyrazine-2-carboxamide is that it can also block other types of glutamate receptors, which can complicate the interpretation of experimental results. In addition, N-(2-adamantyl)pyrazine-2-carboxamide can have off-target effects on other cellular processes, which may need to be taken into account in experimental design.
将来の方向性
There are a number of potential future directions for research on N-(2-adamantyl)pyrazine-2-carboxamide and its applications in scientific research. One area of interest is the development of more selective NMDA receptor antagonists that can block specific subtypes of the receptor. Another potential direction is the investigation of the role of NMDA receptors in other systems outside of the brain, such as the immune system or the cardiovascular system. Finally, there is also interest in developing new therapeutic agents based on N-(2-adamantyl)pyrazine-2-carboxamide and other NMDA receptor antagonists for the treatment of neurodegenerative diseases and other conditions.
合成法
The synthesis of N-(2-adamantyl)pyrazine-2-carboxamide involves the reaction of 2-aminopyrazine with 2-bromoadamantane in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield N-(2-adamantyl)pyrazine-2-carboxamide as a white crystalline solid. The purity and yield of the compound can be improved through recrystallization and purification techniques.
科学的研究の応用
N-(2-adamantyl)pyrazine-2-carboxamide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. Studies have shown that N-(2-adamantyl)pyrazine-2-carboxamide can block the excitotoxic effects of excessive glutamate release in the brain, which has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-adamantyl)pyrazine-2-carboxamide has also been used to study the mechanisms of synaptic plasticity and long-term potentiation, which are critical processes for learning and memory.
特性
IUPAC Name |
N-(2-adamantyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(13-8-16-1-2-17-13)18-14-11-4-9-3-10(6-11)7-12(14)5-9/h1-2,8-12,14H,3-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDPCLGSTBAZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)

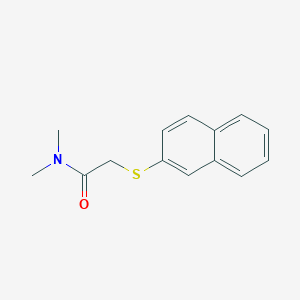
![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
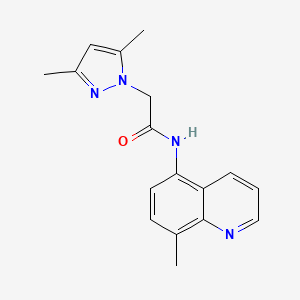
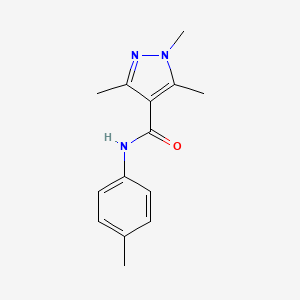
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)
